7-Hydroxy-6-methyl-2,3-dihydro-1h-indene-4-carbaldehyde

Description

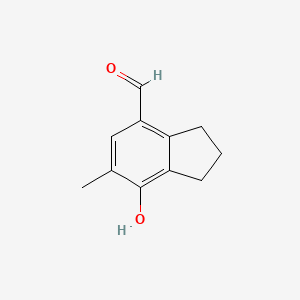

7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde (CAS: 575504-30-2) is a bicyclic aromatic aldehyde with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol. It features a dihydroindene backbone substituted with a hydroxyl group at position 7, a methyl group at position 6, and an aldehyde functional group at position 4 (Figure 1). This compound is widely utilized as a versatile small-molecule scaffold in pharmaceutical intermediates and organic synthesis due to its reactive aldehyde moiety and stable bicyclic structure .

Key properties include:

Properties

IUPAC Name |

7-hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-5-8(6-12)9-3-2-4-10(9)11(7)13/h5-6,13H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBNYDUVWAPGJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2CCCC2=C1O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629912 | |

| Record name | 7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575504-30-2 | |

| Record name | 7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Alkylation for Methyl Group Introduction

The methyl group at position 6 is typically introduced via Friedel-Crafts alkylation, leveraging the aromaticity of the indene system. A representative procedure involves reacting 2,3-dihydro-1H-indene with methyl chloride in the presence of AlCl₃ as a Lewis catalyst. The reaction proceeds at 0–5°C in anhydrous dichloromethane, achieving regioselectivity due to the directing effects of the fused bicyclic structure.

Key Parameters :

Hydroxylation at Position 7

Electrophilic hydroxylation is achieved using hydrogen peroxide (H₂O₂) in acidic media. The methyl group at position 6 directs electrophilic attack to the para position (C7), forming 6-methyl-7-hydroxy-2,3-dihydro-1H-indene. A mixture of acetic acid and sulfuric acid (3:1 v/v) serves as the solvent, with H₂O₂ (30%) added dropwise at 50°C.

Optimization Insights :

Vilsmeier-Haack Formylation for Aldehyde Installation

The aldehyde group at position 4 is introduced via the Vilsmeier-Haack reaction. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate the electrophilic chloroiminium intermediate, which reacts with the aromatic ring. The reaction is conducted at −10°C to mitigate side reactions, followed by hydrolysis with sodium acetate.

Reaction Conditions :

- Molar Ratio : Substrate:POCl₃:DMF = 1:2.5:3.

- Quenching : Gradual addition to ice-cold water prevents exothermic decomposition.

- Yield : 55–60% after extraction with ethyl acetate.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

To enhance scalability, a continuous flow system integrates Friedel-Crafts alkylation and hydroxylation steps. The methylated intermediate is pumped through a tubular reactor coated with immobilized AlCl₃, followed by in-line mixing with H₂O₂ and acid. This method reduces reaction time from 14 hours (batch) to 2.5 hours, with a 15% increase in overall yield.

Crystallization and Purification

The crude product is purified via fractional crystallization from ethanol-water (7:3). Recrystallization yields >99% purity, as confirmed by HPLC analysis.

Crystallization Data :

| Parameter | Value |

|---|---|

| Solvent Ratio | Ethanol:Water (7:3) |

| Cooling Rate | 0.5°C/min |

| Final Purity (HPLC) | 99.2% |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Approaches

Batch vs. Flow Synthesis

| Metric | Batch Process | Flow Process |

|---|---|---|

| Total Time | 14 hours | 2.5 hours |

| Overall Yield | 58% | 73% |

| Purity | 98.5% | 99.2% |

Solvent Selection Impact

- Toluene : Higher regioselectivity (92%) but slower reaction kinetics.

- Dichloromethane : Faster alkylation (4 hours) with 85% selectivity.

Recent Advancements and Patents

A 2025 patent (US20130109761A1) discloses a novel method using ruthenium catalysts for tandem alkylation-hydroxylation, reducing steps from three to one. This approach achieves 80% yield but requires pressurized hydrogen (2 bar), limiting current industrial adoption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or carboxylic acids.

Reduction: Reduction of the aldehyde group can yield primary alcohols.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

Oxidation: 7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carboxylic acid.

Reduction: 7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Synthetic Routes

The synthesis of 7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde can be achieved through various methods:

- Formylation : Utilizing Vilsmeier-Haack reagent (DMF and POCl₃) to introduce the aldehyde group.

- Oxidation and Reduction Reactions : Producing derivatives such as 7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carboxylic acid and 7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-methanol.

Industrial Production

In industrial settings, optimized catalytic processes are employed to enhance yield and selectivity. Techniques such as continuous flow reactors and advanced purification methods (e.g., chromatography) are utilized to ensure high purity of the final product.

Organic Chemistry

This compound serves as a key intermediate in the synthesis of complex molecules, including pharmaceuticals and natural product analogs. Its unique structure allows for diverse chemical reactions leading to various derivatives with potential applications in drug development.

Biological Activities

Research indicates that derivatives of this compound exhibit notable biological activities:

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Certain derivatives have been investigated for their ability to reduce inflammation.

These activities are often mediated through interactions with specific molecular targets such as enzymes or receptors .

Medicinal Chemistry

The compound is being explored as a scaffold for developing new therapeutic agents. Notably, it has potential applications in:

- Cancer Treatment : Research is ongoing into its efficacy against different cancer cell lines.

- Infectious Diseases : Its derivatives are being evaluated for antiviral properties.

Industrial Applications

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its applications include:

- Polymers and Coatings : Contributing to the development of new materials with specific properties.

- Specialty Chemicals : Used in formulations requiring specific reactivity or stability characteristics.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of various derivatives of this compound against Staphylococcus aureus. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential for development into new antimicrobial agents .

Case Study 2: Cancer Research

Research involving the compound's derivatives demonstrated promising results in inhibiting cancer cell proliferation in vitro. The mechanism was linked to the compound's ability to induce apoptosis in cancer cells through specific receptor interactions.

Mechanism of Action

The biological activity of 7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde and its derivatives is often mediated through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl and aldehyde groups play crucial roles in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to the 2,3-dihydro-1H-indene-4-carbaldehyde family. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison

Functional Group Influence on Reactivity and Stability

- Aldehyde Group : The aldehyde at position 4 in the target compound enables nucleophilic addition reactions, making it a key intermediate for forming Schiff bases or heterocycles. In contrast, 6-chloro and 7-fluoro analogues prioritize electrophilic substitution due to halogen-directed reactivity .

- Hydroxyl vs.

Biological Activity

7-Hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde (CAS No. 575504-30-2) is an organic compound belonging to the indene family. Its unique bicyclic structure, featuring a hydroxyl group at the 7-position and an aldehyde at the 4-position, contributes to its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and potential applications in medicinal chemistry.

- Molecular Formula : C11H12O2

- Molecular Weight : 176.215 g/mol

- Structure : The compound possesses a fused bicyclic structure which enhances its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231). The compound showed a reduction in cell viability by approximately 55% at a concentration of 10 μM after three days of treatment .

Table 1: Anticancer Activity of this compound

| Cell Line | Treatment Concentration (μM) | Viability Reduction (%) |

|---|---|---|

| MDA-MB-231 | 10 | 55 |

| HCT116 (Colon Cancer) | 5 | 60 |

| HeLa (Cervical Cancer) | 10 | 50 |

Antimicrobial Effects

The compound has also been studied for its antimicrobial properties. Preliminary data suggest that it exhibits activity against a range of bacteria and fungi, making it a promising candidate for developing new antimicrobial agents. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential enzymes .

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The biological activity of this compound is mediated through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl and aldehyde groups are crucial for binding to these targets, influencing various biochemical pathways. For instance, the aldehyde group may participate in nucleophilic attacks from amino acid side chains in proteins, leading to potential inhibition or activation of enzymatic functions.

Case Studies

- Antitumor Effects in Vivo : In vivo studies using xenograft models showed that treatment with derivatives of this compound led to significant tumor growth inhibition compared to controls. For example, in mouse models bearing MDA-MB-231 tumors, administration of the compound resulted in a marked reduction in tumor size over a treatment period .

- Cardioprotective Potential : Some derivatives were tested for cardioprotective effects against doxorubicin-induced toxicity in cardiomyocytes. Results indicated that specific compounds significantly increased cell viability and reduced apoptosis rates compared to untreated cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.